molecular formula C21H22ClFN2O B2994980 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one CAS No. 2034486-45-6

3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one

Katalognummer B2994980
CAS-Nummer: 2034486-45-6
Molekulargewicht: 372.87
InChI-Schlüssel: ZXLRHGCZWZXODQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22ClFN2O and its molecular weight is 372.87. The purity is usually 95%.
The exact mass of the compound 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

A study by Kuramoto et al. (2003) explored fluoroquinolones, a class of antibacterial agents, and synthesized compounds with potent antibacterial activities, including against Gram-positive and Gram-negative bacteria. One compound demonstrated significantly more potent effects than trovafloxacin against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) and the importance of the specific orientation of groups like azetidin-1-yl for antibacterial activity (Kuramoto et al., 2003).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized derivatives containing azetidinone and examined their antimicrobial and antituberculosis activities. These derivatives showed significant activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Anticancer Properties

Desai et al. (2014) reported on the synthesis of quinoline nucleus containing oxadiazole and azetidinone derivatives with notable antibacterial and antifungal activities. Their research suggested the potential for these compounds in anticancer applications, as they exhibited significant correlations in antimicrobial activity (Desai et al., 2014).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) explored compounds with potential clinical efficacy in emesis and depression, focusing on a compound that acts as a neurokinin-1 receptor antagonist. This study demonstrated the compound's effectiveness in pre-clinical tests, suggesting its potential for therapeutic applications (Harrison et al., 2001).

Novel Antitumor Agents

Chou et al. (2010) designed and synthesized new drug candidates with potent cytotoxic activity against various tumor cell lines. They highlighted a specific compound's effect on the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) and its promising preclinical profile, suggesting its potential as an anticancer agent (Chou et al., 2010).

Inhibition of Cholesterol Absorption

Rosenblum et al. (1998) discovered a compound that serves as a potent and orally active inhibitor of cholesterol absorption. This study emphasized the compound's potential for lowering total plasma cholesterol in clinical applications (Rosenblum et al., 1998).

Eigenschaften

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O/c22-19-7-5-15(11-20(19)23)6-8-21(26)25-13-18(14-25)24-10-9-16-3-1-2-4-17(16)12-24/h1-5,7,11,18H,6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLRHGCZWZXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.